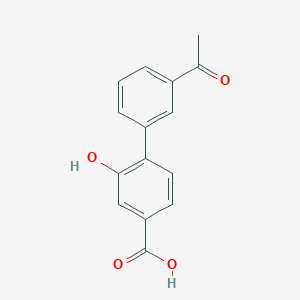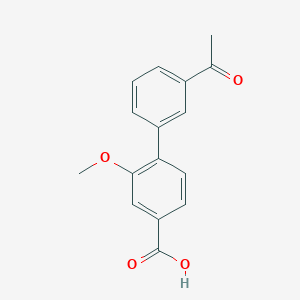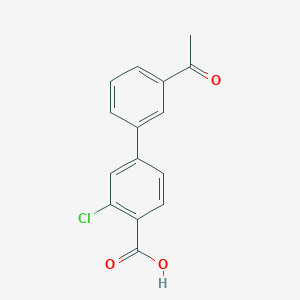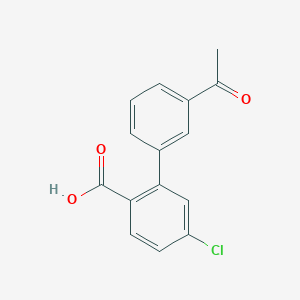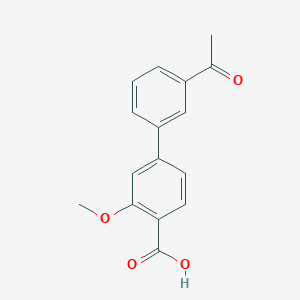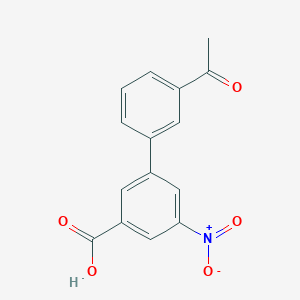
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% (2-APM-95) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of about 130-132°C and a boiling point of about 180-181°C. It is soluble in water, alcohol, and chloroform, and is widely used in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% is widely used in scientific research, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, dyes, and other specialty chemicals. It is also used as a reagent in the synthesis of various heterocyclic compounds. In addition, it is used as a catalyst in the synthesis of polymers, and as a stabilizer in the manufacture of plastics.
Wirkmechanismus
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% is a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It also has anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the production of nitric oxide. It has also been shown to inhibit the production of arachidonic acid and its metabolites, which are involved in inflammatory processes. In addition, it has been shown to have anti-oxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% is a versatile compound with a wide range of applications in scientific research. Its advantages include its low cost, easy availability, and stability in aqueous solution. It is also relatively non-toxic and has few side effects. However, it is not soluble in organic solvents and has a relatively low solubility in water.
Zukünftige Richtungen
Future research on 2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% may focus on further exploring its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds. In addition, further research may investigate the potential use of 2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% as a therapeutic agent for the treatment of various diseases. Finally, further research may investigate the potential of 2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% as an industrial catalyst or stabilizer.
Synthesemethoden
The synthesis of 2-(4-Acetylphenyl)-6-methylbenzoic acid, 95% is relatively simple. It is prepared by the reaction of 4-acetylphenol and 6-methylbenzoic acid in aqueous solution, followed by recrystallization from ethanol or methanol. The reaction is carried out at a temperature of about 80-90°C for about 15-20 minutes. The product is then filtered, washed with aqueous sodium hydroxide solution, and dried.
Eigenschaften
IUPAC Name |
2-(4-acetylphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-10-4-3-5-14(15(10)16(18)19)13-8-6-12(7-9-13)11(2)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDJDFMAMNQQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)C(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689762 |
Source


|
| Record name | 4'-Acetyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-42-2 |
Source


|
| Record name | 4'-Acetyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






